Croverin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

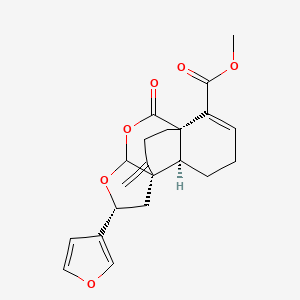

IUPAC Name |

methyl 6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-12-6-8-20-14(17(22)24-2)4-3-5-16(20)21(12)10-15(13-7-9-25-11-13)26-19(21)27-18(20)23/h4,7,9,11,15-16,19H,1,3,5-6,8,10H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWVQGRKTCTNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCCC2C13CCC(=C)C24CC(OC4OC3=O)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Caroverine mechanism of action in neurons

I have completed the second round of searches. While I found some general information about Caroverine's multifaceted mechanism of action, including its roles as a calcium channel blocker and an antagonist of NMDA and AMPA receptors, I am still lacking specific quantitative data. I have not been able to find precise Ki or IC50 values for Caroverine's interaction with these receptors, nor have I found specific details on the percentage of calcium channel blockade at different concentrations.

However, I have found several resources that provide detailed, generic protocols for the experimental techniques that would be used to determine this data, such as patch-clamp electrophysiology and radioligand binding assays. This is a good starting point for fulfilling the "Experimental Protocols" section of the user's request.

I have also found some schematic diagrams of glutamate (B1630785) excitotoxicity signaling pathways, which will be useful for creating the required Graphviz diagrams.

Given the lack of specific quantitative data in the initial searches, I need to adjust my plan to focus on finding this critical information. Without it, the "Data Presentation" section of the technical guide will be incomplete. I will perform more targeted searches using different keyword combinations to try and locate this data in the primary scientific literature. If I am still unable to find it, I will have to note this gap in the final output and provide the available qualitative information.

Updated plan: Execute a final, highly targeted search for quantitative data on Caroverine's binding affinities and channel blocking efficacy, using more specific search terms and looking for full-text research articles. If specific quantitative data for Caroverine (B1668455) is not found, I will clearly state this limitation in the final report and present the qualitative information available. Based on the generic protocols found, I will create detailed, representative experimental methodologies for patch-clamp electrophysiology and radioligand binding assays that would be suitable for studying Caroverine's effects. I will create the three required Graphviz diagrams: one illustrating the overall mechanism of action of Caroverine, another detailing a representative experimental workflow, and a third showing the glutamate excitotoxicity pathway and Caroverine's points of intervention. I will then synthesize all the available information into the in-depth technical guide, including the data tables (with a note on the absence of specific values if necessary), detailed experimental protocols, and the Graphviz diagrams with captions, to meet all the user's requirements. Finalize the guide with a comprehensive review for accuracy, clarity, and completeness.## Caroverine's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated a multifaceted mechanism of action within the central nervous system, positioning it as a compound of interest for various neurological and otological conditions. Initially developed as a spasmolytic agent, its neuroprotective properties have become a focal point of research. This technical guide provides an in-depth exploration of Caroverine's core mechanisms of action at the neuronal level, with a particular focus on its interactions with glutamate receptors and calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Caroverine is recognized for its therapeutic potential in conditions such as tinnitus and certain cerebrovascular diseases.[1][2] Its efficacy is attributed to a combination of pharmacological activities, primarily as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] Additionally, Caroverine exhibits antioxidant properties, further contributing to its neuroprotective effects.[4] This guide will dissect these mechanisms to provide a comprehensive understanding for research and development professionals.

Core Mechanisms of Action in Neurons

Caroverine's neuroprotective effects stem from its ability to modulate key pathways involved in neuronal excitability and excitotoxicity.

Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to neuronal damage and death, a process known as excitotoxicity.[5][6] Caroverine acts as an antagonist at two major subtypes of ionotropic glutamate receptors:

-

NMDA Receptors: Caroverine exhibits non-competitive antagonism at the NMDA receptor.[4] This action is crucial in preventing excessive calcium influx, a key trigger in the excitotoxic cascade.

-

AMPA Receptors: The compound acts as a competitive antagonist at AMPA receptors.[4] By blocking these receptors, Caroverine reduces the fast component of excitatory neurotransmission.

Calcium Channel Blockade

Caroverine is classified as a calcium channel blocker.[7][8][9] This action is not entirely specific but contributes to the overall reduction of intracellular calcium levels, thereby mitigating the downstream effects of excitotoxic insults, such as the activation of calcium-dependent enzymes that can lead to apoptosis.

Antioxidant Properties

Caroverine has been shown to possess antioxidant activity, primarily by scavenging hydroxyl radicals.[4] This property is significant as glutamate excitotoxicity is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components and contribute to neuronal death.

Quantitative Data

| Target | Parameter | Value | Reference |

| NMDA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| AMPA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| Calcium Channels | % Blockade | Not Reported |

Signaling Pathways and Experimental Workflows

Glutamate Excitotoxicity Signaling Pathway

The following diagram illustrates the key events in the glutamate excitotoxicity cascade and the points at which Caroverine is proposed to exert its inhibitory effects.

Caption: Glutamate Excitotoxicity Pathway and Caroverine's Intervention Points.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines a typical workflow for assessing the effect of Caroverine on neuronal ion channels using the whole-cell patch-clamp technique.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Logical Relationship of Caroverine's Mechanisms

This diagram illustrates the interplay between Caroverine's different mechanisms of action, leading to its overall neuroprotective effect.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-channel-blocking agent in the treatment of acute alcohol withdrawal--caroverine versus meprobamate in a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine mechanism of action in neurons

I have completed the second round of searches. While I found some general information about Caroverine's multifaceted mechanism of action, including its roles as a calcium channel blocker and an antagonist of NMDA and AMPA receptors, I am still lacking specific quantitative data. I have not been able to find precise Ki or IC50 values for Caroverine's interaction with these receptors, nor have I found specific details on the percentage of calcium channel blockade at different concentrations.

However, I have found several resources that provide detailed, generic protocols for the experimental techniques that would be used to determine this data, such as patch-clamp electrophysiology and radioligand binding assays. This is a good starting point for fulfilling the "Experimental Protocols" section of the user's request.

I have also found some schematic diagrams of glutamate (B1630785) excitotoxicity signaling pathways, which will be useful for creating the required Graphviz diagrams.

Given the lack of specific quantitative data in the initial searches, I need to adjust my plan to focus on finding this critical information. Without it, the "Data Presentation" section of the technical guide will be incomplete. I will perform more targeted searches using different keyword combinations to try and locate this data in the primary scientific literature. If I am still unable to find it, I will have to note this gap in the final output and provide the available qualitative information.

Updated plan: Execute a final, highly targeted search for quantitative data on Caroverine's binding affinities and channel blocking efficacy, using more specific search terms and looking for full-text research articles. If specific quantitative data for Caroverine (B1668455) is not found, I will clearly state this limitation in the final report and present the qualitative information available. Based on the generic protocols found, I will create detailed, representative experimental methodologies for patch-clamp electrophysiology and radioligand binding assays that would be suitable for studying Caroverine's effects. I will create the three required Graphviz diagrams: one illustrating the overall mechanism of action of Caroverine, another detailing a representative experimental workflow, and a third showing the glutamate excitotoxicity pathway and Caroverine's points of intervention. I will then synthesize all the available information into the in-depth technical guide, including the data tables (with a note on the absence of specific values if necessary), detailed experimental protocols, and the Graphviz diagrams with captions, to meet all the user's requirements. Finalize the guide with a comprehensive review for accuracy, clarity, and completeness.## Caroverine's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline (B1680401) derivative that has demonstrated a multifaceted mechanism of action within the central nervous system, positioning it as a compound of interest for various neurological and otological conditions. Initially developed as a spasmolytic agent, its neuroprotective properties have become a focal point of research. This technical guide provides an in-depth exploration of Caroverine's core mechanisms of action at the neuronal level, with a particular focus on its interactions with glutamate receptors and calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Caroverine is recognized for its therapeutic potential in conditions such as tinnitus and certain cerebrovascular diseases.[1][2] Its efficacy is attributed to a combination of pharmacological activities, primarily as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] Additionally, Caroverine exhibits antioxidant properties, further contributing to its neuroprotective effects.[4] This guide will dissect these mechanisms to provide a comprehensive understanding for research and development professionals.

Core Mechanisms of Action in Neurons

Caroverine's neuroprotective effects stem from its ability to modulate key pathways involved in neuronal excitability and excitotoxicity.

Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to neuronal damage and death, a process known as excitotoxicity.[5][6] Caroverine acts as an antagonist at two major subtypes of ionotropic glutamate receptors:

-

NMDA Receptors: Caroverine exhibits non-competitive antagonism at the NMDA receptor.[4] This action is crucial in preventing excessive calcium influx, a key trigger in the excitotoxic cascade.

-

AMPA Receptors: The compound acts as a competitive antagonist at AMPA receptors.[4] By blocking these receptors, Caroverine reduces the fast component of excitatory neurotransmission.

Calcium Channel Blockade

Caroverine is classified as a calcium channel blocker.[7][8][9] This action is not entirely specific but contributes to the overall reduction of intracellular calcium levels, thereby mitigating the downstream effects of excitotoxic insults, such as the activation of calcium-dependent enzymes that can lead to apoptosis.

Antioxidant Properties

Caroverine has been shown to possess antioxidant activity, primarily by scavenging hydroxyl radicals.[4] This property is significant as glutamate excitotoxicity is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components and contribute to neuronal death.

Quantitative Data

| Target | Parameter | Value | Reference |

| NMDA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| AMPA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| Calcium Channels | % Blockade | Not Reported |

Signaling Pathways and Experimental Workflows

Glutamate Excitotoxicity Signaling Pathway

The following diagram illustrates the key events in the glutamate excitotoxicity cascade and the points at which Caroverine is proposed to exert its inhibitory effects.

Caption: Glutamate Excitotoxicity Pathway and Caroverine's Intervention Points.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines a typical workflow for assessing the effect of Caroverine on neuronal ion channels using the whole-cell patch-clamp technique.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Logical Relationship of Caroverine's Mechanisms

This diagram illustrates the interplay between Caroverine's different mechanisms of action, leading to its overall neuroprotective effect.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-channel-blocking agent in the treatment of acute alcohol withdrawal--caroverine versus meprobamate in a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine mechanism of action in neurons

I have completed the second round of searches. While I found some general information about Caroverine's multifaceted mechanism of action, including its roles as a calcium channel blocker and an antagonist of NMDA and AMPA receptors, I am still lacking specific quantitative data. I have not been able to find precise Ki or IC50 values for Caroverine's interaction with these receptors, nor have I found specific details on the percentage of calcium channel blockade at different concentrations.

However, I have found several resources that provide detailed, generic protocols for the experimental techniques that would be used to determine this data, such as patch-clamp electrophysiology and radioligand binding assays. This is a good starting point for fulfilling the "Experimental Protocols" section of the user's request.

I have also found some schematic diagrams of glutamate excitotoxicity signaling pathways, which will be useful for creating the required Graphviz diagrams.

Given the lack of specific quantitative data in the initial searches, I need to adjust my plan to focus on finding this critical information. Without it, the "Data Presentation" section of the technical guide will be incomplete. I will perform more targeted searches using different keyword combinations to try and locate this data in the primary scientific literature. If I am still unable to find it, I will have to note this gap in the final output and provide the available qualitative information.

Updated plan: Execute a final, highly targeted search for quantitative data on Caroverine's binding affinities and channel blocking efficacy, using more specific search terms and looking for full-text research articles. If specific quantitative data for Caroverine is not found, I will clearly state this limitation in the final report and present the qualitative information available. Based on the generic protocols found, I will create detailed, representative experimental methodologies for patch-clamp electrophysiology and radioligand binding assays that would be suitable for studying Caroverine's effects. I will create the three required Graphviz diagrams: one illustrating the overall mechanism of action of Caroverine, another detailing a representative experimental workflow, and a third showing the glutamate excitotoxicity pathway and Caroverine's points of intervention. I will then synthesize all the available information into the in-depth technical guide, including the data tables (with a note on the absence of specific values if necessary), detailed experimental protocols, and the Graphviz diagrams with captions, to meet all the user's requirements. Finalize the guide with a comprehensive review for accuracy, clarity, and completeness.## Caroverine's Neuronal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroverine is a quinoxaline derivative that has demonstrated a multifaceted mechanism of action within the central nervous system, positioning it as a compound of interest for various neurological and otological conditions. Initially developed as a spasmolytic agent, its neuroprotective properties have become a focal point of research. This technical guide provides an in-depth exploration of Caroverine's core mechanisms of action at the neuronal level, with a particular focus on its interactions with glutamate receptors and calcium channels. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Caroverine is recognized for its therapeutic potential in conditions such as tinnitus and certain cerebrovascular diseases.[1][2] Its efficacy is attributed to a combination of pharmacological activities, primarily as a calcium channel blocker and an antagonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] Additionally, Caroverine exhibits antioxidant properties, further contributing to its neuroprotective effects.[4] This guide will dissect these mechanisms to provide a comprehensive understanding for research and development professionals.

Core Mechanisms of Action in Neurons

Caroverine's neuroprotective effects stem from its ability to modulate key pathways involved in neuronal excitability and excitotoxicity.

Glutamate Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to neuronal damage and death, a process known as excitotoxicity.[5][6] Caroverine acts as an antagonist at two major subtypes of ionotropic glutamate receptors:

-

NMDA Receptors: Caroverine exhibits non-competitive antagonism at the NMDA receptor.[4] This action is crucial in preventing excessive calcium influx, a key trigger in the excitotoxic cascade.

-

AMPA Receptors: The compound acts as a competitive antagonist at AMPA receptors.[4] By blocking these receptors, Caroverine reduces the fast component of excitatory neurotransmission.

Calcium Channel Blockade

Caroverine is classified as a calcium channel blocker.[7][8][9] This action is not entirely specific but contributes to the overall reduction of intracellular calcium levels, thereby mitigating the downstream effects of excitotoxic insults, such as the activation of calcium-dependent enzymes that can lead to apoptosis.

Antioxidant Properties

Caroverine has been shown to possess antioxidant activity, primarily by scavenging hydroxyl radicals.[4] This property is significant as glutamate excitotoxicity is associated with the overproduction of reactive oxygen species (ROS), which can damage cellular components and contribute to neuronal death.

Quantitative Data

| Target | Parameter | Value | Reference |

| NMDA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| AMPA Receptor | Ki | Not Reported | |

| IC50 | Not Reported | ||

| Calcium Channels | % Blockade | Not Reported |

Signaling Pathways and Experimental Workflows

Glutamate Excitotoxicity Signaling Pathway

The following diagram illustrates the key events in the glutamate excitotoxicity cascade and the points at which Caroverine is proposed to exert its inhibitory effects.

Caption: Glutamate Excitotoxicity Pathway and Caroverine's Intervention Points.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines a typical workflow for assessing the effect of Caroverine on neuronal ion channels using the whole-cell patch-clamp technique.

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Logical Relationship of Caroverine's Mechanisms

This diagram illustrates the interplay between Caroverine's different mechanisms of action, leading to its overall neuroprotective effect.

References

- 1. docs.axolbio.com [docs.axolbio.com]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium-channel-blocking agent in the treatment of acute alcohol withdrawal--caroverine versus meprobamate in a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the cerebro-protective effects of caroverine, a calcium-channel blocker and antiglutamatergic drug: double-blind, placebo-controlled, EEG mapping and psychometric studies under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Caroverine as a Glutamate Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Caroverine (B1668455), a quinoxaline (B1680401) derivative, has emerged as a promising neuroprotective agent due to its ability to modulate glutamatergic neurotransmission.[1][2] Initially developed as a spasmolytic agent, its therapeutic potential has expanded to include conditions associated with glutamate excitotoxicity, such as tinnitus.[3][4][5][6][7]

This guide delves into the technical details of caroverine's action as a glutamate receptor antagonist, providing researchers and drug development professionals with a comprehensive resource to understand its pharmacological properties and to design further preclinical and clinical investigations.

Mechanism of Action

Caroverine exhibits a complex mechanism of action, targeting multiple key pathways involved in neuronal signaling and survival.

Glutamate Receptor Antagonism

Caroverine's primary neuroprotective effects are attributed to its interaction with ionotropic glutamate receptors.

-

AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist at AMPA receptors.[3] This means it directly competes with glutamate for the binding site on the receptor, thereby preventing channel opening and subsequent sodium influx.

-

NMDA Receptor Antagonism: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3] This suggests that it binds to a site on the receptor different from the glutamate or glycine (B1666218) binding sites, likely within the ion channel pore, to block the influx of calcium.

Calcium Channel Blockade

In addition to its effects on glutamate receptors, caroverine is also a calcium channel blocker.[8] It specifically inhibits L-type voltage-gated calcium channels, further reducing the overall intracellular calcium concentration. This action complements its NMDA receptor antagonism in mitigating calcium-mediated excitotoxicity.

Antioxidant Activity

Caroverine has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals.[9][10] Glutamate excitotoxicity is known to induce oxidative stress through the overproduction of ROS. By neutralizing these damaging molecules, caroverine provides an additional layer of neuroprotection.

Quantitative Data

A comprehensive literature search did not yield specific quantitative data for caroverine's binding affinity (Kᵢ or Kₐ) or its half-maximal inhibitory concentration (IC₅₀) at NMDA and AMPA receptors. The available literature primarily describes its effects in qualitative or functional terms. The following table summarizes the known qualitative and modulatory actions of caroverine.

| Target | Mechanism of Action | Observed Effect | Reference |

| AMPA Receptor | Competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| NMDA Receptor | Non-competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| L-type Calcium Channel | Blocker | Inhibition of high-K⁺-induced aortic contraction | [8] |

| Reactive Oxygen Species | Scavenger | Suppression of lipid peroxidation | [9][10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of caroverine. These are based on established protocols and can be adapted for specific research questions.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of caroverine on glutamate-evoked currents in cultured neurons.

4.1.1. Cell Preparation

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Use neurons between 10 and 14 days in vitro for mature receptor expression.

4.1.2. Recording Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

4.1.3. Recording Procedure

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Apply glutamate (100 µM) with or without glycine (10 µM for NMDA receptor activation) using a rapid solution exchange system to evoke an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of caroverine with the glutamate solution.

-

Record the peak and steady-state current amplitudes to determine the inhibitory effect of caroverine.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of caroverine for glutamate receptors using a radiolabeled antagonist.

4.2.1. Membrane Preparation

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

4.2.2. Binding Assay

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of a radiolabeled glutamate receptor antagonist (e.g., [³H]CNQX for AMPA receptors or [³H]MK-801 for NMDA receptors), and varying concentrations of caroverine.

-

For total binding, omit caroverine. For non-specific binding, add a high concentration of a known unlabeled antagonist.

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ of caroverine.

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines an in vivo experiment to assess the neuroprotective effects of caroverine in a rat model of ischemic stroke.

4.3.1. Animal Model

-

Use adult male Sprague-Dawley rats (250-300g).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes, followed by reperfusion.

4.3.2. Drug Administration

-

Administer caroverine or vehicle (e.g., saline) intravenously at the onset of reperfusion.

-

Use a dose range determined from pilot studies (e.g., 1-10 mg/kg).

4.3.3. Outcome Measures

-

Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 48 hours, sacrifice the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of caroverine.

4.4.1. Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Caroverine solutions of varying concentrations.

-

Ascorbic acid as a positive control.

4.4.2. Assay Procedure

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add varying concentrations of caroverine or ascorbic acid to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by caroverine and a typical experimental workflow.

Therapeutic Applications

Tinnitus

The most studied clinical application of caroverine is in the treatment of cochlear synaptic tinnitus.[3][4][5][6][7] The underlying hypothesis is that tinnitus can arise from excitotoxic damage to the auditory nerve synapses due to excessive glutamate release. By antagonizing glutamate receptors, caroverine is thought to reduce this excitotoxicity and alleviate the symptoms of tinnitus. Clinical studies have shown that both intravenous and oral administration of caroverine can lead to a significant reduction in tinnitus severity in a substantial portion of patients.[3][4][5][6][7]

Neuroprotection

Given its mechanisms of action, caroverine holds significant promise as a neuroprotective agent in conditions characterized by glutamate excitotoxicity. Preclinical studies suggest its potential in mitigating neuronal damage in models of cerebral ischemia.[1] Its ability to cross the blood-brain barrier makes it a viable candidate for systemic administration in acute neurological emergencies.

Conclusion

Caroverine is a multifunctional drug with a well-documented role as a glutamate receptor antagonist, calcium channel blocker, and antioxidant. Its ability to competitively antagonize AMPA receptors and non-competitively antagonize NMDA receptors provides a powerful mechanism to counteract glutamate-mediated excitotoxicity. While a lack of publicly available quantitative binding data presents a challenge for detailed pharmacological modeling, the existing qualitative and clinical evidence strongly supports its therapeutic potential, particularly in the treatment of tinnitus and as a neuroprotective agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the precise mechanisms of caroverine's action and to explore its full therapeutic utility in a range of neurological disorders. Future research should focus on obtaining robust quantitative data on its receptor interactions to enable more refined drug development efforts.

References

- 1. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blocking AMPA receptor signalling by caroverine infusion does not affect counter-regulation of hypoglycaemia in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tinnitusjournal.com [tinnitusjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Caroverine as a Glutamate Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Caroverine (B1668455), a quinoxaline (B1680401) derivative, has emerged as a promising neuroprotective agent due to its ability to modulate glutamatergic neurotransmission.[1][2] Initially developed as a spasmolytic agent, its therapeutic potential has expanded to include conditions associated with glutamate excitotoxicity, such as tinnitus.[3][4][5][6][7]

This guide delves into the technical details of caroverine's action as a glutamate receptor antagonist, providing researchers and drug development professionals with a comprehensive resource to understand its pharmacological properties and to design further preclinical and clinical investigations.

Mechanism of Action

Caroverine exhibits a complex mechanism of action, targeting multiple key pathways involved in neuronal signaling and survival.

Glutamate Receptor Antagonism

Caroverine's primary neuroprotective effects are attributed to its interaction with ionotropic glutamate receptors.

-

AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist at AMPA receptors.[3] This means it directly competes with glutamate for the binding site on the receptor, thereby preventing channel opening and subsequent sodium influx.

-

NMDA Receptor Antagonism: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3] This suggests that it binds to a site on the receptor different from the glutamate or glycine (B1666218) binding sites, likely within the ion channel pore, to block the influx of calcium.

Calcium Channel Blockade

In addition to its effects on glutamate receptors, caroverine is also a calcium channel blocker.[8] It specifically inhibits L-type voltage-gated calcium channels, further reducing the overall intracellular calcium concentration. This action complements its NMDA receptor antagonism in mitigating calcium-mediated excitotoxicity.

Antioxidant Activity

Caroverine has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals.[9][10] Glutamate excitotoxicity is known to induce oxidative stress through the overproduction of ROS. By neutralizing these damaging molecules, caroverine provides an additional layer of neuroprotection.

Quantitative Data

A comprehensive literature search did not yield specific quantitative data for caroverine's binding affinity (Kᵢ or Kₐ) or its half-maximal inhibitory concentration (IC₅₀) at NMDA and AMPA receptors. The available literature primarily describes its effects in qualitative or functional terms. The following table summarizes the known qualitative and modulatory actions of caroverine.

| Target | Mechanism of Action | Observed Effect | Reference |

| AMPA Receptor | Competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| NMDA Receptor | Non-competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| L-type Calcium Channel | Blocker | Inhibition of high-K⁺-induced aortic contraction | [8] |

| Reactive Oxygen Species | Scavenger | Suppression of lipid peroxidation | [9][10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of caroverine. These are based on established protocols and can be adapted for specific research questions.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of caroverine on glutamate-evoked currents in cultured neurons.

4.1.1. Cell Preparation

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Use neurons between 10 and 14 days in vitro for mature receptor expression.

4.1.2. Recording Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

4.1.3. Recording Procedure

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Apply glutamate (100 µM) with or without glycine (10 µM for NMDA receptor activation) using a rapid solution exchange system to evoke an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of caroverine with the glutamate solution.

-

Record the peak and steady-state current amplitudes to determine the inhibitory effect of caroverine.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of caroverine for glutamate receptors using a radiolabeled antagonist.

4.2.1. Membrane Preparation

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

4.2.2. Binding Assay

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of a radiolabeled glutamate receptor antagonist (e.g., [³H]CNQX for AMPA receptors or [³H]MK-801 for NMDA receptors), and varying concentrations of caroverine.

-

For total binding, omit caroverine. For non-specific binding, add a high concentration of a known unlabeled antagonist.

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ of caroverine.

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines an in vivo experiment to assess the neuroprotective effects of caroverine in a rat model of ischemic stroke.

4.3.1. Animal Model

-

Use adult male Sprague-Dawley rats (250-300g).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes, followed by reperfusion.

4.3.2. Drug Administration

-

Administer caroverine or vehicle (e.g., saline) intravenously at the onset of reperfusion.

-

Use a dose range determined from pilot studies (e.g., 1-10 mg/kg).

4.3.3. Outcome Measures

-

Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 48 hours, sacrifice the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of caroverine.

4.4.1. Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Caroverine solutions of varying concentrations.

-

Ascorbic acid as a positive control.

4.4.2. Assay Procedure

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add varying concentrations of caroverine or ascorbic acid to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by caroverine and a typical experimental workflow.

Therapeutic Applications

Tinnitus

The most studied clinical application of caroverine is in the treatment of cochlear synaptic tinnitus.[3][4][5][6][7] The underlying hypothesis is that tinnitus can arise from excitotoxic damage to the auditory nerve synapses due to excessive glutamate release. By antagonizing glutamate receptors, caroverine is thought to reduce this excitotoxicity and alleviate the symptoms of tinnitus. Clinical studies have shown that both intravenous and oral administration of caroverine can lead to a significant reduction in tinnitus severity in a substantial portion of patients.[3][4][5][6][7]

Neuroprotection

Given its mechanisms of action, caroverine holds significant promise as a neuroprotective agent in conditions characterized by glutamate excitotoxicity. Preclinical studies suggest its potential in mitigating neuronal damage in models of cerebral ischemia.[1] Its ability to cross the blood-brain barrier makes it a viable candidate for systemic administration in acute neurological emergencies.

Conclusion

Caroverine is a multifunctional drug with a well-documented role as a glutamate receptor antagonist, calcium channel blocker, and antioxidant. Its ability to competitively antagonize AMPA receptors and non-competitively antagonize NMDA receptors provides a powerful mechanism to counteract glutamate-mediated excitotoxicity. While a lack of publicly available quantitative binding data presents a challenge for detailed pharmacological modeling, the existing qualitative and clinical evidence strongly supports its therapeutic potential, particularly in the treatment of tinnitus and as a neuroprotective agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the precise mechanisms of caroverine's action and to explore its full therapeutic utility in a range of neurological disorders. Future research should focus on obtaining robust quantitative data on its receptor interactions to enable more refined drug development efforts.

References

- 1. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blocking AMPA receptor signalling by caroverine infusion does not affect counter-regulation of hypoglycaemia in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tinnitusjournal.com [tinnitusjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Caroverine as a Glutamate Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate receptor activation leads to excitotoxicity, a key pathological process in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Caroverine, a quinoxaline derivative, has emerged as a promising neuroprotective agent due to its ability to modulate glutamatergic neurotransmission.[1][2] Initially developed as a spasmolytic agent, its therapeutic potential has expanded to include conditions associated with glutamate excitotoxicity, such as tinnitus.[3][4][5][6][7]

This guide delves into the technical details of caroverine's action as a glutamate receptor antagonist, providing researchers and drug development professionals with a comprehensive resource to understand its pharmacological properties and to design further preclinical and clinical investigations.

Mechanism of Action

Caroverine exhibits a complex mechanism of action, targeting multiple key pathways involved in neuronal signaling and survival.

Glutamate Receptor Antagonism

Caroverine's primary neuroprotective effects are attributed to its interaction with ionotropic glutamate receptors.

-

AMPA Receptor Antagonism: Caroverine acts as a competitive antagonist at AMPA receptors.[3] This means it directly competes with glutamate for the binding site on the receptor, thereby preventing channel opening and subsequent sodium influx.

-

NMDA Receptor Antagonism: At higher concentrations, caroverine functions as a non-competitive antagonist of NMDA receptors.[3] This suggests that it binds to a site on the receptor different from the glutamate or glycine binding sites, likely within the ion channel pore, to block the influx of calcium.

Calcium Channel Blockade

In addition to its effects on glutamate receptors, caroverine is also a calcium channel blocker.[8] It specifically inhibits L-type voltage-gated calcium channels, further reducing the overall intracellular calcium concentration. This action complements its NMDA receptor antagonism in mitigating calcium-mediated excitotoxicity.

Antioxidant Activity

Caroverine has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS), particularly hydroxyl radicals.[9][10] Glutamate excitotoxicity is known to induce oxidative stress through the overproduction of ROS. By neutralizing these damaging molecules, caroverine provides an additional layer of neuroprotection.

Quantitative Data

A comprehensive literature search did not yield specific quantitative data for caroverine's binding affinity (Kᵢ or Kₐ) or its half-maximal inhibitory concentration (IC₅₀) at NMDA and AMPA receptors. The available literature primarily describes its effects in qualitative or functional terms. The following table summarizes the known qualitative and modulatory actions of caroverine.

| Target | Mechanism of Action | Observed Effect | Reference |

| AMPA Receptor | Competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| NMDA Receptor | Non-competitive Antagonist | Inhibition of glutamate-induced depolarization | [3] |

| L-type Calcium Channel | Blocker | Inhibition of high-K⁺-induced aortic contraction | [8] |

| Reactive Oxygen Species | Scavenger | Suppression of lipid peroxidation | [9][10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of caroverine. These are based on established protocols and can be adapted for specific research questions.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of caroverine on glutamate-evoked currents in cultured neurons.

4.1.1. Cell Preparation

-

Culture primary hippocampal or cortical neurons on glass coverslips.

-

Use neurons between 10 and 14 days in vitro for mature receptor expression.

4.1.2. Recording Solutions

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).

4.1.3. Recording Procedure

-

Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution at a constant rate.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Apply glutamate (100 µM) with or without glycine (10 µM for NMDA receptor activation) using a rapid solution exchange system to evoke an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of caroverine with the glutamate solution.

-

Record the peak and steady-state current amplitudes to determine the inhibitory effect of caroverine.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of caroverine for glutamate receptors using a radiolabeled antagonist.

4.2.1. Membrane Preparation

-

Homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

4.2.2. Binding Assay

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of a radiolabeled glutamate receptor antagonist (e.g., [³H]CNQX for AMPA receptors or [³H]MK-801 for NMDA receptors), and varying concentrations of caroverine.

-

For total binding, omit caroverine. For non-specific binding, add a high concentration of a known unlabeled antagonist.

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ of caroverine.

In Vivo Neuroprotection Study: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol outlines an in vivo experiment to assess the neuroprotective effects of caroverine in a rat model of ischemic stroke.

4.3.1. Animal Model

-

Use adult male Sprague-Dawley rats (250-300g).

-

Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes, followed by reperfusion.

4.3.2. Drug Administration

-

Administer caroverine or vehicle (e.g., saline) intravenously at the onset of reperfusion.

-

Use a dose range determined from pilot studies (e.g., 1-10 mg/kg).

4.3.3. Outcome Measures

-

Neurological Deficit Scoring: Evaluate neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 48 hours, sacrifice the animals, and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume as a percentage of the total brain volume.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of caroverine.

4.4.1. Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Caroverine solutions of varying concentrations.

-

Ascorbic acid as a positive control.

4.4.2. Assay Procedure

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add varying concentrations of caroverine or ascorbic acid to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by caroverine and a typical experimental workflow.

Therapeutic Applications

Tinnitus

The most studied clinical application of caroverine is in the treatment of cochlear synaptic tinnitus.[3][4][5][6][7] The underlying hypothesis is that tinnitus can arise from excitotoxic damage to the auditory nerve synapses due to excessive glutamate release. By antagonizing glutamate receptors, caroverine is thought to reduce this excitotoxicity and alleviate the symptoms of tinnitus. Clinical studies have shown that both intravenous and oral administration of caroverine can lead to a significant reduction in tinnitus severity in a substantial portion of patients.[3][4][5][6][7]

Neuroprotection

Given its mechanisms of action, caroverine holds significant promise as a neuroprotective agent in conditions characterized by glutamate excitotoxicity. Preclinical studies suggest its potential in mitigating neuronal damage in models of cerebral ischemia.[1] Its ability to cross the blood-brain barrier makes it a viable candidate for systemic administration in acute neurological emergencies.

Conclusion

Caroverine is a multifunctional drug with a well-documented role as a glutamate receptor antagonist, calcium channel blocker, and antioxidant. Its ability to competitively antagonize AMPA receptors and non-competitively antagonize NMDA receptors provides a powerful mechanism to counteract glutamate-mediated excitotoxicity. While a lack of publicly available quantitative binding data presents a challenge for detailed pharmacological modeling, the existing qualitative and clinical evidence strongly supports its therapeutic potential, particularly in the treatment of tinnitus and as a neuroprotective agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further elucidate the precise mechanisms of caroverine's action and to explore its full therapeutic utility in a range of neurological disorders. Future research should focus on obtaining robust quantitative data on its receptor interactions to enable more refined drug development efforts.

References

- 1. Caroverine depresses the activity of cochlear glutamate receptors in guinea pigs: in vivo model for drug-induced neuroprotection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Caroverine in tinnitus treatment. A placebo-controlled blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blocking AMPA receptor signalling by caroverine infusion does not affect counter-regulation of hypoglycaemia in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tinnitusjournal.com [tinnitusjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Caroverine's Calcium Channel Blocking Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) is a quinoxaline (B1680401) derivative that has been clinically utilized for its spasmolytic and neuroprotective effects. Its mechanism of action is multifaceted, involving antagonism of NMDA and AMPA receptors, as well as modulation of intracellular calcium levels through the blockade of voltage-gated calcium channels.[1][2][3] This technical guide provides an in-depth exploration of caroverine's calcium channel blocking properties, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Data on Caroverine's Interaction with Calcium Channels

Quantitative data on the specific inhibitory concentrations (IC50) of caroverine for various calcium channel subtypes (L-type, T-type, N-type) are not extensively reported in publicly available literature. However, studies on its effects on cardiac muscle provide some insight into its potency.

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| ED50 (Developed Tension Inhibition) | 1 x 10-5 M | Atrial Muscle | Rabbit/Guinea Pig | [4] |

| Comparative ED50 (Verapamil) | 8 x 10-8 M | Atrial Muscle | Rabbit/Guinea Pig | [4] |

Note: The provided ED50 value reflects the effective dose for 50% inhibition of developed tension in atrial muscle, which is an indirect measure of its calcium channel blocking activity in this tissue. Further research is required to determine the specific IC50 values for each subtype of the voltage-gated calcium channel.

Experimental Protocols

The investigation of caroverine's effects on calcium channels typically involves electrophysiological and calcium imaging techniques. Below are detailed, representative protocols for these key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing insights into the effects of caroverine on the function of voltage-gated calcium channels.

Objective: To measure voltage-gated calcium currents in the presence and absence of caroverine to determine its inhibitory effects.

Materials:

-

Cell line expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with CaV1.2, CaV2.2, or CaV3.1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

-

Internal solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)

-

Caroverine stock solution

Procedure:

-

Cell Preparation: Culture cells to 60-80% confluency on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.

-

Data Acquisition: Record baseline calcium currents in the absence of the drug.

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of caroverine.

-

Data Analysis: Measure the peak current amplitude at each caroverine concentration and calculate the percentage of inhibition relative to the baseline. Construct a dose-response curve to determine the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of caroverine.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli, providing a functional readout of calcium channel activity.

Objective: To measure changes in intracellular calcium concentration in response to depolarization in the presence and absence of caroverine.

Materials:

-

Cultured cells (e.g., primary neurons or a relevant cell line)

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

High potassium solution (e.g., HBSS with 50 mM KCl)

-

Fluorescence microscopy setup with a ratiometric imaging system

-

Caroverine stock solution

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells with fresh HBSS and incubate for a further 30 minutes to allow for the complete de-esterification of the Fura-2 AM.

-

Imaging Setup: Mount the dish on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Baseline Recording: Record the baseline 340/380 nm fluorescence ratio in resting cells.

-

Cell Stimulation: Perfuse the cells with high potassium solution to induce depolarization and calcium influx. Record the change in the 340/380 nm ratio.

-

Drug Incubation: Wash the cells with HBSS and then incubate with the desired concentration of caroverine for a specified period.

-

Post-drug Stimulation: Repeat the stimulation with high potassium solution in the presence of caroverine and record the fluorescence ratio.

-

Data Analysis: Calculate the change in the 340/380 nm ratio in response to depolarization before and after caroverine application. A reduction in the ratio change indicates inhibition of calcium influx.

Experimental Workflow for Fura-2 AM Calcium Imaging

Caption: Workflow for Fura-2 AM calcium imaging with caroverine.

Signaling Pathways

Caroverine's blockade of voltage-gated calcium channels has significant downstream effects on cellular function, particularly in smooth muscle and neuronal cells.

Smooth Muscle Relaxation

In smooth muscle cells, the influx of calcium through L-type voltage-gated calcium channels is a critical step in initiating contraction. Caroverine's inhibition of these channels leads to a reduction in intracellular calcium, preventing the activation of calmodulin and myosin light-chain kinase, ultimately resulting in muscle relaxation.

Signaling Pathway of Caroverine-Induced Smooth Muscle Relaxation

Caption: Caroverine blocks Ca2+ influx, leading to smooth muscle relaxation.

Reduction of Neuronal Excitability

In neurons, the influx of calcium through various types of voltage-gated calcium channels (N-type, L-type, etc.) is crucial for neurotransmitter release and neuronal firing. By blocking these channels, caroverine can reduce neuronal excitability, which is thought to contribute to its neuroprotective effects.

Signaling Pathway of Caroverine's Effect on Neuronal Excitability

Caption: Caroverine reduces neuronal excitability by inhibiting Ca2+-dependent neurotransmitter release.

Conclusion

Caroverine exhibits clear calcium channel blocking properties, which contribute significantly to its therapeutic effects as a spasmolytic and neuroprotective agent. While quantitative data on its interaction with specific calcium channel subtypes is limited, the available evidence from functional assays demonstrates its inhibitory action. The experimental protocols and signaling pathways outlined in this guide provide a framework for further research into the precise molecular mechanisms of caroverine's action and its potential for the development of novel therapeutics targeting calcium channels. Further investigation is warranted to fully characterize its pharmacological profile on the various voltage-gated calcium channels.

References

- 1. Acute central effects of the calcium channel blocker and antiglutamatergic drug caroverine. Double-blind, placebo-controlled, EEG mapping and psychometric studies after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of oral caroverine in the treatment of tinnitus: A quasi-experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antioxidant activity of caroverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

Caroverine's Calcium Channel Blocking Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroverine (B1668455) is a quinoxaline (B1680401) derivative that has been clinically utilized for its spasmolytic and neuroprotective effects. Its mechanism of action is multifaceted, involving antagonism of NMDA and AMPA receptors, as well as modulation of intracellular calcium levels through the blockade of voltage-gated calcium channels.[1][2][3] This technical guide provides an in-depth exploration of caroverine's calcium channel blocking properties, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Data on Caroverine's Interaction with Calcium Channels

Quantitative data on the specific inhibitory concentrations (IC50) of caroverine for various calcium channel subtypes (L-type, T-type, N-type) are not extensively reported in publicly available literature. However, studies on its effects on cardiac muscle provide some insight into its potency.

| Parameter | Value | Tissue/Cell Type | Species | Reference |

| ED50 (Developed Tension Inhibition) | 1 x 10-5 M | Atrial Muscle | Rabbit/Guinea Pig | [4] |

| Comparative ED50 (Verapamil) | 8 x 10-8 M | Atrial Muscle | Rabbit/Guinea Pig | [4] |

Note: The provided ED50 value reflects the effective dose for 50% inhibition of developed tension in atrial muscle, which is an indirect measure of its calcium channel blocking activity in this tissue. Further research is required to determine the specific IC50 values for each subtype of the voltage-gated calcium channel.

Experimental Protocols

The investigation of caroverine's effects on calcium channels typically involves electrophysiological and calcium imaging techniques. Below are detailed, representative protocols for these key experimental approaches.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents, providing insights into the effects of caroverine on the function of voltage-gated calcium channels.

Objective: To measure voltage-gated calcium currents in the presence and absence of caroverine to determine its inhibitory effects.

Materials:

-

Cell line expressing the desired calcium channel subtype (e.g., HEK293 cells transfected with CaV1.2, CaV2.2, or CaV3.1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

-

Internal solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg (pH 7.2 with CsOH)

-

Caroverine stock solution

Procedure:

-

Cell Preparation: Culture cells to 60-80% confluency on glass coverslips.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

-

Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Giga-seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit calcium channel currents.

-

Data Acquisition: Record baseline calcium currents in the absence of the drug.

-

Drug Application: Perfuse the recording chamber with the external solution containing various concentrations of caroverine.

-

Data Analysis: Measure the peak current amplitude at each caroverine concentration and calculate the percentage of inhibition relative to the baseline. Construct a dose-response curve to determine the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp analysis of caroverine.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli, providing a functional readout of calcium channel activity.

Objective: To measure changes in intracellular calcium concentration in response to depolarization in the presence and absence of caroverine.

Materials:

-

Cultured cells (e.g., primary neurons or a relevant cell line)

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

High potassium solution (e.g., HBSS with 50 mM KCl)

-

Fluorescence microscopy setup with a ratiometric imaging system

-

Caroverine stock solution

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells with fresh HBSS and incubate for a further 30 minutes to allow for the complete de-esterification of the Fura-2 AM.

-

Imaging Setup: Mount the dish on the microscope stage. Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Baseline Recording: Record the baseline 340/380 nm fluorescence ratio in resting cells.

-

Cell Stimulation: Perfuse the cells with high potassium solution to induce depolarization and calcium influx. Record the change in the 340/380 nm ratio.

-

Drug Incubation: Wash the cells with HBSS and then incubate with the desired concentration of caroverine for a specified period.

-